1-(cyclopropanesulfonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-diazepane
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Overview
Description
1-(cyclopropanesulfonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-diazepane is a fascinating chemical compound with a unique structural makeup that has piqued the interest of researchers across various scientific disciplines It is composed of a cyclopropanesulfonyl group attached to a diazepane ring, with an oxadiazolyl methyl substituent The trifluoromethyl group adds to its distinctiveness, potentially altering its reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-diazepane typically involves the following steps:
Formation of the cyclopropanesulfonyl chloride from cyclopropane and sulfonyl chloride under controlled conditions.
Synthesis of the oxadiazole ring through a cyclization reaction involving hydrazides and fluorinated carboxylic acids.
Attachment of the trifluoromethyl group via nucleophilic substitution or other fluorination methods.
Formation of the diazepane ring through cyclization of amines with appropriate halogenated precursors.
Coupling of the sulfonyl chloride and diazepane derivatives to form the final product.
Industrial Production Methods: Industrial production methods may involve optimizations of these reactions for large-scale synthesis. This includes using more efficient catalysts, solvents that support higher yields, and conditions that reduce side reactions. Typical strategies could include flow chemistry techniques to ensure better control of reaction parameters and enhanced safety during synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation at the sulfonyl group or the oxadiazole ring. Common oxidizing agents could include peroxides or strong oxidants like KMnO4.
Reduction: Reduction reactions might be used to alter the functional groups, particularly reducing the oxadiazole ring using hydride sources.
Substitution: The diazepane nitrogen atoms might participate in nucleophilic substitution reactions, especially with electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides, KMnO4, or other strong oxidants.
Reducing Agents: Hydride donors such as NaBH4, LiAlH4.
Solvents: Aprotic solvents like DMSO, acetonitrile to stabilize intermediates.
Major Products Formed: Products would vary depending on the type of reaction, but potential derivatives include modified diazepane rings, oxidized oxadiazole groups, and substituted cyclopropanesulfonyl groups.
Scientific Research Applications
Chemistry:
Catalysis: This compound could serve as a ligand or catalyst precursor in asymmetric synthesis due to its multifunctional groups.
Material Science: Its unique structure might allow for applications in the design of new materials with specific properties.
Biology and Medicine:
Drug Development: Potential as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Biological Probes: Used in labeling or modifying biological molecules due to its reactive sites.
Industry:
Agriculture: Possible applications as an agrochemical, such as a pesticide or herbicide.
Polymers: Could be used to modify polymer properties for specific industrial applications.
Mechanism of Action
The compound’s mechanism of action involves interactions with biological targets through its various functional groups. The sulfonyl group might act as an electrophile, forming covalent bonds with nucleophilic sites in enzymes or receptors. The trifluoromethyl group can influence the compound's lipophilicity and binding affinity. Pathways involved typically include interaction with proteins, disruption of enzymatic activity, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
4-Benzyl-1,4-diazepane
1-Sulfonyl-1,4-diazepane derivatives
5-Methyl-1,3,4-oxadiazole derivatives
This compound stands out due to the trifluoromethyl group and the cyclopropanesulfonyl moiety, offering unique properties that are not common in other diazepane or oxadiazole compounds.
Remember, it’s not just about the science; it’s about how we can use these tools to better understand the world and improve it. That’s the true magic of chemistry.
Properties
IUPAC Name |
2-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O3S/c13-12(14,15)11-17-16-10(22-11)8-18-4-1-5-19(7-6-18)23(20,21)9-2-3-9/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCUUJKULJULOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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